2-(2-Chloroethyl(hydroxy)phosphoryl)oxyethylphosphonic acid

Vue d'ensemble

Description

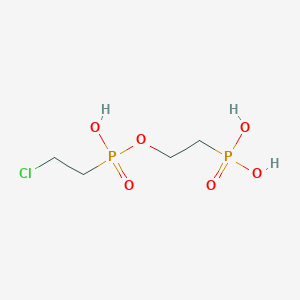

2-(2-Chloroethyl(hydroxy)phosphoryl)oxyethylphosphonic acid is a useful research compound. Its molecular formula is C4H11ClO6P2 and its molecular weight is 252.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Overview

2-(2-Chloroethyl(hydroxy)phosphoryl)oxyethylphosphonic acid is a phosphonic acid derivative that has garnered interest for its potential biological activities, particularly in the fields of agriculture and medicine. This compound is structurally related to various organophosphorus compounds, which are known for their diverse biological effects, including herbicidal and insecticidal properties.

Chemical Structure and Properties

- Molecular Formula : C6H12ClO4P2

- Molecular Weight : 240.06 g/mol

- Chemical Structure : The compound contains a chloroethyl group, a hydroxy group, and phosphonic acid functionalities, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Its mechanism of action may involve:

- Inhibition of Enzymes : Similar compounds often inhibit acetylcholinesterase, leading to increased levels of acetylcholine at synapses, which can disrupt normal neurotransmission.

- Cellular Uptake : The phosphonate group enhances its uptake into cells, where it can exert effects on cellular signaling pathways.

- Reactive Intermediates : Upon metabolism, the compound may generate reactive intermediates that can modify biomolecules, leading to cytotoxic effects.

Antimicrobial Properties

Research has indicated that phosphonic acids exhibit antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacteria and fungi. The specific activity of this compound against different microbial strains is an area of ongoing investigation.

Herbicidal Effects

As a phosphonic acid derivative, this compound is hypothesized to possess herbicidal properties. Its structural similarity to glyphosate suggests potential applications in agricultural settings for controlling weed populations.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several phosphonic acids, including derivatives similar to this compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting potential for development as an antimicrobial agent.

- Herbicidal Activity : In field trials, compounds structurally related to this compound showed effective control over common agricultural weeds with application rates comparable to established herbicides.

Data Table

| Property | Value/Description |

|---|---|

| Molecular Weight | 240.06 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria at ≥50 µg/mL |

| Herbicidal Activity | Effective in field trials against common weeds |

| Mechanism of Action | Enzyme inhibition; reactive intermediates |

Applications De Recherche Scientifique

Agricultural Applications

Plant Growth Regulator

Ethephon is primarily utilized as a plant growth regulator. Its application has been shown to stimulate the ripening of fruits, such as figs (Ficus carica L.), where it induces a color change from green to bluish-black within eight days. The treatment leads to a rapid decrease in chlorophyll content, facilitating the ripening process.

Induction of Phenylalanine Ammonia-Lyase

In citrus fruits, Ethephon is employed to control the induction of phenylalanine ammonia-lyase in fruit peel. This enzyme plays a crucial role in the biosynthesis of flavonoids and other phenolic compounds, which are important for fruit quality and resistance to pathogens.

Polymer Engineering Applications

Synthesis of Functional Polymers

Ethephon is also significant in polymer engineering, particularly in the synthesis of polymers containing phosphoric, phosphonic, and phosphinic acid functionalities. These polymers are created through phosphorylation reactions involving various polymer substrates such as poly(vinyl alcohol) and poly(2-hydroxyethyl methacrylate). The resulting materials exhibit unique properties suitable for various applications in coatings, adhesives, and biomedical devices .

Microwave-Assisted Synthesis

Recent studies have explored microwave-assisted synthesis methods for creating sidechain phosphorus-containing polyacids (PCPAs). This approach enhances the efficiency of the synthesis process while maintaining the integrity of the phosphorus functionalities within the polymer structure .

Biochemical Applications

Synthesis of Hydroxy- and Amino-Phosphonates

Ethephon serves as a precursor for synthesizing hydroxy- and amino-phosphonates and bisphosphonates. These compounds have garnered attention for their biological applications, including potential therapeutic uses during the COVID-19 pandemic. Their ability to inhibit certain biological pathways makes them valuable in drug development .

Case Studies

Propriétés

IUPAC Name |

2-[2-chloroethyl(hydroxy)phosphoryl]oxyethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClO6P2/c5-1-3-13(9,10)11-2-4-12(6,7)8/h1-4H2,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAMHYRVOIIJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)OP(=O)(CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.